molecular formula C8H7BrN4 B8554464 3-Amino-4-bromo-1-(2-pyridyl)pyrazole

3-Amino-4-bromo-1-(2-pyridyl)pyrazole

Cat. No.: B8554464
M. Wt: 239.07 g/mol
InChI Key: OKBIHSPWFHOFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-bromo-1-(2-pyridyl)pyrazole is a versatile chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. The compound integrates a pyrazole core, a common feature in many bioactive molecules, with a bromo substituent and an aminopyridine group, making it a valuable scaffold for the synthesis of more complex target molecules . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities and presence in several marketed drugs . The specific substitution pattern on this compound enhances its utility as a building block. The bromo group at the 4-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse structural elements . The amino group on the pyrazole ring and the nitrogen atoms in the pyridyl moiety can act as hydrogen bond donors and acceptors, which is crucial for interacting with biological targets like enzymes or receptors . Research Applications: This compound is primarily used in pharmaceutical development as a key intermediate for constructing potential therapeutic agents. Its structure is relevant in developing inhibitors for kinases, such as TANK-binding kinase 1 (TBK1), which is a prospective target for cancer and immune-related diseases . Furthermore, similar amino-pyrazole structures are utilized in agricultural chemistry for creating new agrochemicals and in material science for developing compounds with unique photophysical properties . Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-1-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-5-13(12-8(6)10)7-3-1-2-4-11-7/h1-5H,(H2,10,12)

InChI Key

OKBIHSPWFHOFAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C(=N2)N)Br

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 3-amino-4-bromo-1-(2-pyridyl)pyrazole, exhibit promising anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its antiangiogenic activity, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, derivatives of pyrazoles have been studied for their inhibitory effects on α-glucosidase, which is relevant in managing postprandial hyperglycemia in diabetic patients . This suggests potential applications in diabetes management.

Antimicrobial Properties
Research has indicated that this compound derivatives possess antimicrobial activities against various pathogens. The incorporation of halogen atoms like bromine into the pyrazole framework has been linked to enhanced antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several strategic steps:

  • Starting Materials : The synthesis often begins with readily available pyridine derivatives and hydrazines.
  • Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution methods, enhancing the compound's reactivity.
  • Cyclocondensation : This step involves the formation of the pyrazole ring through condensation reactions between hydrazines and carbonyl compounds.

Recent advances in synthetic techniques have improved yields and reduced reaction times, making the production of this compound more efficient .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that certain modifications could significantly enhance their potency and selectivity against cancer cells .
  • Enzyme Inhibition : In a study focused on enzyme inhibitors, this compound was found to effectively inhibit α-glucosidase activity, suggesting its potential use as a therapeutic agent for diabetes management .

Comparison with Similar Compounds

Hymexazol and Pyrazole Acyl Thiourea Derivatives

Hymexazol (3-hydroxy-5-methylisoxazole), a commercial fungicide, shares a heterocyclic core with 3-Amino-4-bromo-1-(2-pyridyl)pyrazole but lacks the pyridyl and bromine substituents. Pyrazole acyl thiourea derivatives, such as those reported in Molecules (2012), exhibit antifungal activity against Gibberella zeae and Fusarium oxysporum. Compounds 6b and 6h from this class showed efficacy comparable to hymexazol, highlighting the importance of substituents like acyl thiourea groups .

Aminomethylthiazole Pyrazole Carboxamides

Aminomethylthiazole pyrazole carboxamides, studied for antimalarial activity, demonstrate submicromolar inhibition of Plasmodium falciparum. However, the absence of a carboxamide group in the target compound may alter solubility or metabolic stability.

Brominated Pyrazol-3-one Derivatives

The European patent (2021) describes 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one, a brominated pyrazole derivative with a methylphenyl substituent. Its LC/MS data (m/z 317 [M+H]+) and synthesis via Procedure A4 provide a benchmark for comparing brominated pyrazoles .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classical method involves reacting hydrazine derivatives with 1,3-diketones. For 1-(2-pyridyl)pyrazole derivatives, 2-pyridylhydrazine is condensed with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate reacts with 2-hydrazinopyridine in ethanol under reflux to yield 1-(2-pyridyl)pyrazole-3-carboxylate, which is subsequently hydrolyzed and decarboxylated. This route offers moderate yields (60–70%) but requires careful control of stoichiometry to avoid side products.

Mitsunobu Reaction for Pyridine-Pyrazole Coupling

An alternative strategy employs the Mitsunobu reaction to couple preformed pyrazole intermediates with pyridine derivatives. In one protocol, 3-amino-4-bromopyrazole reacts with 2-hydroxypyridine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C. This method achieves higher regioselectivity (>90%) but demands anhydrous conditions and precise temperature control.

Bromination Strategies

Introducing the bromine atom at the 4-position of the pyrazole ring is critical. Electrophilic substitution and Sandmeyer-type reactions are the most reliable methods.

Direct Electrophilic Bromination

Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at −10°C selectively substitutes the 4-position of the pyrazole ring. However, this method faces challenges with over-bromination and requires quenching with sodium thiosulfate to halt the reaction. Typical yields range from 50–65%.

Diazotization and Sandmeyer Reaction

A more controlled approach involves converting an amino group to a bromo substituent via diazotization. In a patented method, 3-amino-4-nitropyrazole is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0–5°C, followed by treatment with cuprous bromide (CuBr) to yield 3-nitro-4-bromopyrazole. Subsequent reduction of the nitro group completes the synthesis (see Section 3). This two-step process achieves 75–82% overall yield and high purity.

Table 1: Comparison of Bromination Methods

MethodReagentsConditionsYield (%)
Direct BrominationBr₂, DCM−10°C, 2 h50–65
Sandmeyer ReactionNaNO₂, HBr, CuBr0–5°C, 4 h75–82

Introduction of the Amino Group

The amino group at the 3-position is typically introduced via nitro group reduction or direct amination .

Catalytic Hydrogenation of Nitro Intermediates

Nitro precursors are reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol at 25–30°C. For instance, 3-nitro-4-bromo-1-(2-pyridyl)pyrazole undergoes hydrogenation at 4–5 bar pressure for 6–8 hours, yielding the target amine with >99% enantiomeric excess (ee). This method is scalable but requires specialized equipment for high-pressure reactions.

Hydrazine-Mediated Reduction

An alternative employs hydrazine hydrate (N₂H₄·H₂O) and iron(III) oxide (Fe₂O₃) in ethanol at 50–100°C. The nitro group is reduced to an amine in 2–5 hours with 70–80% yield. While cost-effective, this method generates iron sludge, complicating purification.

Optimization and Industrial Considerations

Solvent and Catalyst Selection

  • Solvents : Tetrahydrofuran (THF) and ethyl acetate are preferred for Mitsunobu and Sandmeyer reactions due to their polarity and inertness.

  • Catalysts : Pd/C (5% loading) optimizes hydrogenation efficiency, while CuBr in HBr enhances bromination kinetics.

Reaction Monitoring and Purification

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.

  • Crystallization : Petroleum ether recrystallization removes metallic residues, achieving >98% purity.

Table 2: Key Reaction Parameters

StepTemperature (°C)Time (h)Yield (%)
Diazotization0–51–385–90
Sandmeyer Bromination40–501–275–82
Catalytic Hydrogenation25–306–890–95

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-4-bromo-1-(2-pyridyl)pyrazole, and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Start with a palladium-catalyzed cross-coupling reaction between a brominated pyrazole precursor (e.g., 3-bromo-1-(2-pyridyl)pyrazole) and an ammonia equivalent under inert conditions (N₂ atmosphere). Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF at 80°C for 12–16 hours .

  • Step 2 : Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product. Typical yields range from 70–85% .

  • Critical Parameters : Moisture-sensitive reagents require anhydrous solvents. Monitor reaction progress via TLC (Rf ~0.65 in cyclohexane/ethyl acetate 2:1) .

    • Data Table : Synthetic Conditions Comparison
PrecursorCatalystSolventTemp (°C)Yield (%)Reference
3-bromo-1-(2-pyridyl)Pd(PPh₃)₄THF8083
4-bromo-pyrazolePd(OAc)₂/XPhosDMF10078

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridyl and pyrazole rings) and NH₂ protons (δ 5.1–5.3 ppm, broad singlet) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated 277.9958, observed 277.9957) .
  • IR : Look for N-H stretches (~3132 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira)?

  • Methodology :

  • Suzuki Coupling : React with arylboronic acids using Pd(dba)₂/SPhos in dioxane/H₂O (3:1) at 90°C. Bromine acts as a leaving group, enabling C-C bond formation. Yields >80% are achievable .
  • Sonogashira Coupling : Use CuI/PdCl₂(PPh₃)₂ with terminal alkynes in Et₃N. Steric hindrance from the pyridyl group may require extended reaction times (24–48 hours) .
    • Data Contradiction : Lower yields (50–60%) occur with bulky boronic acids due to steric clashes with the pyridyl ring .

Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism or solvent effects?

  • Methodology :

  • Variable Temperature NMR : Perform 1H NMR in DMSO-d₆ at 25°C and 60°C to identify tautomeric shifts (e.g., NH₂ proton exchange) .
  • Solvent Screening : Compare CDCl₃ vs. DMSO-d₆ spectra to isolate solvent-induced peak splitting .
    • Example : In CDCl₃, pyridyl protons resolve as distinct doublets (J = 8.4 Hz), while DMSO-d₆ causes broadening due to hydrogen bonding .

Q. What strategies mitigate byproduct formation during functionalization of the amino group?

  • Methodology :

  • Protection/Deprotection : Use Boc-anhydride to protect the NH₂ group before bromination or alkylation. Deprotect with TFA/CH₂Cl₂ (1:4) .
  • Competing Pathways : Monitor for N-alkylation vs. C-alkylation byproducts via LC-MS. Optimize base strength (e.g., K₂CO₃ vs. NaH) to favor desired pathways .

Q. What are the applications of this compound in designing bioactive heterocycles?

  • Methodology :

  • Pyrimidine Synthesis : React with β-ketoesters under acidic conditions to form pyrazolo[1,5-a]pyrimidines, which show antimicrobial activity .
  • Triazole Hybrids : Click chemistry with azides yields triazole-pyrazole hybrids for anticancer screening (IC₅₀ <10 μM in some cell lines) .

Data Analysis Tables

Table 1 : Key NMR Assignments (CDCl₃, 500 MHz)

Proton Positionδ (ppm)MultiplicityIntegration
Pyridyl H-38.08s1H
Pyridyl H-4/57.34–7.49m4H
NH₂5.16bs2H

Table 2 : Stability Under Storage Conditions

ConditionDegradation (%)Time (months)
4°C (dry)<512
RT (light-exposed)206

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